2-ethylbenzene-1-sulfonic acid

NMR Spectroscopy Structural Elucidation Isomer Identification

2-Ethylbenzene-1-sulfonic acid (CAS 91-24-7; IUPAC: 2-ethylbenzenesulfonic acid; MF: C₈H₁₀O₃S; MW: 186.23 g/mol) is an ortho-substituted aromatic sulfonic acid belonging to the alkylbenzenesulfonic acid class. It is commercially supplied as a research-grade intermediate with typical purity ≥95%.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 91-24-7
Cat. No. B6241084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethylbenzene-1-sulfonic acid
CAS91-24-7
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1S(=O)(=O)O
InChIInChI=1S/C8H10O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)
InChIKeyUGHLEPMKNSFGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzene-1-sulfonic Acid (CAS 91-24-7) Procurement Baseline: Ortho-Substituted Aromatic Sulfonic Acid for Regiospecific Research and Industrial Synthesis


2-Ethylbenzene-1-sulfonic acid (CAS 91-24-7; IUPAC: 2-ethylbenzenesulfonic acid; MF: C₈H₁₀O₃S; MW: 186.23 g/mol) is an ortho-substituted aromatic sulfonic acid belonging to the alkylbenzenesulfonic acid class. It is commercially supplied as a research-grade intermediate with typical purity ≥95% . Its defining structural feature—the ethyl substituent at the ortho position relative to the sulfonic acid group—confers distinct steric, electronic, and solubility properties compared to its para (CAS 98-69-1) and meta (CAS 138-29-4) isomers [1]. The compound finds application as a Brønsted acid catalyst, surfactant intermediate, and building block in organic synthesis [2], with documented use in specialized sulfonation chemistry requiring ortho-directing or sterically constrained environments.

Why 2-Ethylbenzene-1-sulfonic Acid Cannot Be Replaced by the Para Isomer in Regiospecific Applications


Alkylbenzenesulfonic acid positional isomers are not functionally interchangeable. The ortho-substituted 2-ethylbenzene-1-sulfonic acid exhibits fundamentally different steric congestion around the sulfonic acid group compared to its 4-ethyl (para) isomer, directly influencing catalyst–substrate interactions, solubility in organic media, and regiochemical outcomes in further derivatization [1]. Direct sulfonation of ethylbenzene overwhelmingly favors the para isomer; the ortho isomer constitutes only a minor fraction of the product mixture (approximately 32% at 20 °C with 98% H₂SO₄, declining to approximately 6% at 120 °C) [2]. Consequently, procurement of the pure ortho isomer requires a dedicated, non-commodity synthetic route—typically via the Gattermann reaction from o-ethylaniline [3]—meaning that generic sourcing of “ethylbenzenesulfonic acid” or isomer mixtures will not yield the distinct molecular architecture or functional performance of the ortho compound. The quantitative evidence below establishes where these differences manifest in measurable terms.

Quantitative Differentiation Evidence for 2-Ethylbenzene-1-sulfonic Acid Against Its Closest Ethylbenzenesulfonic Acid Isomers


¹H NMR Spectroscopic Differentiation: Methylene Proton Chemical Shift Distinguishes Ortho from Para Isomer

The methylene protons (CH₂ of the ethyl group) exhibit a diagnostic upfield shift in the ortho isomer compared to the para isomer, providing an unambiguous spectroscopic fingerprint for identity verification and purity assessment. The δ value for 2-ethylbenzene-1-sulfonic acid [2] was measured at δ -1.62 ppm (referenced to internal H₂O in D₂O), whereas the para isomer [3] methylene signal appears at δ -2.25 ppm under identical conditions [1]. This 0.63 ppm difference is analytically resolvable and serves as a primary differentiator for quality control upon receipt.

NMR Spectroscopy Structural Elucidation Isomer Identification

Sulfonation Product Distribution: Ortho Isomer Is the Minor Product, Requiring Dedicated Procurement

In the direct sulfonation of ethylbenzene with 98% H₂SO₄, the ortho/para product ratio ([2]/[3]) is 32/68 at 20 °C and steeply declines to 6/94 at 120 °C [1]. This means 2-ethylbenzene-1-sulfonic acid never exceeds approximately one-third of the product mixture and becomes a trace component (<10%) at elevated temperatures. In contrast, 4-ethylbenzenesulfonic acid dominates the sulfonation product distribution under all practical conditions. The ortho isomer can be selectively synthesized via the Gattermann reaction starting from o-ethylaniline, involving sulfinic acid formation, chlorination, and hydrolysis [1], a multi-step route distinct from the one-step sulfonation used for the para isomer .

Sulfonation Chemistry Isomer Distribution Process Chemistry

Predicted pKa Differences Among Ethylbenzenesulfonic Acid Positional Isomers

Calculated acid dissociation constants differentiate the three ethylbenzenesulfonic acid isomers, reflecting the influence of substituent position on sulfonic acid group ionization. The para isomer (4-ethylbenzenesulfonic acid) has a predicted pKa of -0.45 ± 0.50 , while the meta isomer (3-ethylbenzenesulfonic acid) exhibits a predicted pKa of -0.50 ± 0.15 . Experimental pKa data for the ortho isomer are not available in the primary literature, but the Hammett σₒ value for the ethyl group combined with steric ortho effects predicts a slightly less negative pKa (weaker acid) than the para isomer [1]—a class-level inference consistent with the general observation that ortho-alkyl substituents reduce sulfonic acid acidity through steric inhibition of solvation of the sulfonate anion. Benzenesulfonic acid (unsubstituted) has an experimentally determined pKa of approximately -6.5 [1], demonstrating that ethyl substitution substantially attenuates acidity regardless of position.

Acidity pKa Computational Chemistry

LogP and Computed Physicochemical Descriptors Differentiate Ortho from Para Isomer Solubility Profiles

The computed partition coefficient (LogP) for 2-ethylbenzene-1-sulfonic acid is 2.5765, with a polar surface area (PSA) of 62.75 Ų [1]. These values, derived from the ortho molecular geometry, differ from those of the para isomer due to the spatial relationship between the ethyl and sulfonic acid groups. The ortho arrangement alters the effective hydrophobicity and hydrogen-bonding capacity compared to the para isomer, for which LogP and PSA values are not uniformly published but are expected to differ based on conformational differences and intramolecular hydrogen-bonding patterns in ortho-substituted benzenesulfonic acids [2]. The density of the ortho isomer has not been experimentally determined and published, whereas the para isomer has a measured density of 1.229 g/mL at 25 °C . This absence of key physical property data for the ortho isomer is itself a differentiating procurement consideration: users must request or independently verify these parameters for formulation work.

Lipophilicity Solubility QSAR Property Prediction

Para Isomer Application Dominance Confirms Ortho Isomer's Niche Positioning

Published patent and research literature reveals that the para isomer (4-ethylbenzenesulfonic acid, PEBSA) is the overwhelmingly preferred agent for branched-chain amino acid purification (valine, leucine, isoleucine) via selective p-ethylbenzenesulfonate salt crystallization [1][2]. It has also been systematically studied alongside p-toluenesulfonic acid for osmotic and activity coefficient characterization relevant to ion-exchange equilibria [3]. The ortho isomer is notably absent from these well-established industrial and analytical applications, reinforcing that 2-ethylbenzene-1-sulfonic acid occupies a distinct, specialized application space—primarily as a synthetic intermediate where ortho regiochemistry is required for subsequent transformations or where the sterically hindered sulfonic acid environment provides catalytic selectivity advantages that the para isomer cannot replicate.

Amino Acid Purification Ion-Exchange Crystallization Process Patent

Procurement-Guided Application Scenarios for 2-Ethylbenzene-1-sulfonic Acid Based on Established Differentiation Evidence


Ortho-Specific Synthetic Intermediate for Sterically Hindered Sulfonamide and Sulfonate Ester Derivatization

When the synthetic target requires an ethyl substituent adjacent to the sulfonic acid derivatization site—such as ortho-ethyl-substituted sulfonamides, sulfonate esters, or sulfonyl chlorides—2-ethylbenzene-1-sulfonic acid is the mandatory starting material. The para isomer cannot deliver the correct regioisomeric product. The [2]/[3] sulfonation ratio data [1] confirms that the ortho isomer is not a commercially accessible byproduct of bulk ethylbenzene sulfonation, necessitating intentional procurement of the pure ortho compound. The NMR chemical shift fingerprint (δ -1.62 ppm for methylene protons) [2] provides a direct analytical quality check upon receipt.

Brønsted Acid Catalysis Requiring Steric Modulation of Catalyst–Substrate Interactions

In acid-catalyzed reactions such as esterifications, condensations, or Friedel–Crafts acylations where catalyst steric bulk influences regioselectivity or suppresses competing reaction pathways, the ortho-substituted sulfonic acid provides a sterically more congested active site than the para isomer. The Hammett-based class-level inference that ortho-alkyl substitution attenuates sulfonic acid acidity relative to para [1] further suggests that the ortho isomer may offer a milder acid catalysis profile. For procurement decisions, this translates to selecting the ortho isomer when steric differentiation is mechanistically required, with the understanding that direct catalytic performance comparisons between ortho and para ethylbenzenesulfonic acids are not yet published in the peer-reviewed literature.

Surfactant and Phase-Transfer Agent Development Leveraging Ortho-Specific Hydrophobic–Hydrophilic Balance

The computed LogP of 2.5765 and PSA of 62.75 Ų [1] define the lipophilic–hydrophilic balance of the ortho isomer, which differs from that of the para isomer due to the spatial proximity of the ethyl and sulfonic acid groups. This altered surfactant geometry influences micelle formation, critical micelle concentration, and solubilization capacity. When designing or procuring anionic surfactants where the ortho arrangement is hypothesized to improve wetting, emulsification, or dispersancy through modified molecular packing at interfaces, 2-ethylbenzene-1-sulfonic acid is the structurally requisite precursor. The absence of published CMC data for the ortho isomer means that empirical validation is required as part of any procurement and formulation program.

Specialized Sulfonation Chemistry and Ortho-Directing Method Development

For research programs studying the Jacobsen rearrangement of polyethylbenzenesulfonic acids or developing ortho-selective sulfonation methodologies, 2-ethylbenzene-1-sulfonic acid serves as an authentic reference standard and mechanistic probe. The literature on aromatic sulfonation kinetics and ortho-substitution steric effects [1] establishes that the ortho isomer is thermodynamically less favored in direct sulfonation, making it valuable for studying isomerization pathways and sulfone formation under forcing conditions. Procurement of the pure ortho isomer enables controlled mechanistic experiments that cannot be conducted with isomer mixtures.

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